BMS-684

DGKα Isoform Selectivity Kinase Assay

BMS-684 is the definitive DGKα-selective inhibitor (>100-fold over DGKβ/γ; IC50 15 nM) for immuno-oncology research. Unlike dual DGKα/ζ inhibitors (e.g., BMS-502), BMS-684 enables unambiguous attribution of T-cell phenotypic changes to DGKα blockade alone. Use as a reference standard for selectivity profiling and SAR studies. Validated cellular EC50 values (0.54 µM target engagement, 5.43 µM functional potentiation) ensure reproducible results. Ideal for in vitro T-cell activation, exhaustion, and checkpoint combination assays. Not optimized for in vivo oral dosing—select BMS-502 or BMS-986408 for PK studies.

Molecular Formula C27H26N4O3
Molecular Weight 454.5 g/mol
Cat. No. B5168444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-684
Molecular FormulaC27H26N4O3
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3
InChIKeyXIVOLEKHEMYRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-684: A Selective DGKα Inhibitor with Quantifiable Preclinical Differentiation


BMS-684 is a small-molecule inhibitor of diacylglycerol kinase alpha (DGKα), a lipid kinase implicated in T-cell checkpoint signaling and immune evasion in cancer. As a preclinical compound originating from Bristol Myers Squibb, it belongs to the naphthyridinone chemotype and is structurally distinct from other DGK inhibitors, serving as a critical comparator for the development of optimized dual DGKα/ζ inhibitors [1]. The compound is widely used in immuno-oncology research to dissect DGKα-specific functions and as a reference standard for selectivity profiling [2].

Why DGKα Inhibitors Are Not Interchangeable: The Case for BMS-684 in Experimental Selection


Substituting BMS-684 with another DGK inhibitor—even another DGKα inhibitor—introduces significant experimental variability. DGK enzymes comprise 10 isoforms with distinct tissue distribution and functional roles; isoform selectivity is paramount. For instance, BMS-684 displays >100-fold selectivity for DGKα over the closely related type I isoforms DGKβ and DGKγ, whereas other compounds, such as BMS-502, are dual DGKα/ζ inhibitors with a completely different selectivity fingerprint [1]. This specificity directly impacts cellular outcomes: inhibition of DGKα alone versus DGKα/ζ dual inhibition yields divergent effects on T-cell activation and cytokine release, as demonstrated in head-to-head phenotypic screens . Therefore, procurement decisions based solely on the target class (DGK) or even the specific isoform (DGKα) without accounting for cross-reactivity and potency will compromise reproducibility and invalidate cross-study comparisons. The following quantitative evidence details exactly how BMS-684 differs from its closest analogs.

BMS-684 Quantitative Differentiation: Head-to-Head Selectivity, Cellular Potency, and ADME Data


BMS-684 Isoform Selectivity: >100-Fold Window Over DGKβ and DGKγ

In a panel of DGK family kinase assays, BMS-684 demonstrated an IC50 of 15 nM for DGKα. Crucially, it exhibited >100-fold selectivity over the related type I family members DGKβ and DGKγ, and did not inhibit any of the other seven DGK isoenzymes tested . This contrasts sharply with dual DGKα/ζ inhibitors like BMS-502, which potently inhibit both isoforms with IC50 values in the low nanomolar range (e.g., DGKα IC50 = 4.6 nM, DGKζ IC50 = 3.8 nM) [1].

DGKα Isoform Selectivity Kinase Assay

BMS-684 Cellular Functional Activity: IL-2 Potentiation and DGKα Translocation

In a RAJI B-cell co-culture model of T-cell activation, BMS-684 exhibited a dose-dependent potentiation of IL-2 production with an EC50 of 5.43 µM, a hallmark of intracellular checkpoint blockade . Additionally, it induced membrane translocation of DGKα in T-cells with an EC50 of 0.54 µM in a high-content YFP-DGKα translocation assay, confirming target engagement in a cellular context . While direct comparative cellular data for other DGKα inhibitors (e.g., BAY-2862789) are not publicly available in the same assay format, the EC50 values for BMS-684 serve as a benchmark for evaluating new DGKα-targeting compounds in immuno-oncology research [1].

T-cell Activation Immuno-Oncology Phenotypic Screening

BMS-684 Metabolic Stability and Permeability: Cross-Study Comparison with Optimization Leads

In a comparative analysis of metabolic stability across a series of DGK inhibitors, BMS-684 demonstrated 82% remaining after incubation in mouse liver microsomes (MLMs) and 93% remaining in human liver microsomes (HLMs) [1]. This stability profile was favorable compared to other early leads in the same study, such as compound 3 (8% MLMs, 43% HLMs) and compound 4 (6% MLMs, 28% HLMs), indicating superior in vitro metabolic robustness [1]. Additionally, membrane permeability measured via PAMPA was 670 nm/sec at pH 5 and 952 nm/sec at pH 7, values predictive of good oral absorption .

ADME Metabolic Stability Drug Discovery

BMS-684 Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


DGKα Isoform-Specific Pathway Dissection in T-Cell Biology

Researchers studying the role of DGKα in T-cell receptor (TCR) signaling, anergy, or exhaustion should select BMS-684 due to its >100-fold selectivity for DGKα over DGKβ and DGKγ, and its lack of DGKζ inhibition . This ensures that observed phenotypic changes (e.g., IL-2 production, proliferation) are attributable to DGKα blockade alone, avoiding confounding effects from dual DGKα/ζ inhibition. Use BMS-684 at concentrations informed by its cellular EC50 values (0.54 µM for target engagement, 5.43 µM for functional potentiation) to validate target specificity [1].

Benchmark Compound for DGKα Inhibitor Screening and Optimization

Medicinal chemistry and pharmacology groups developing novel DGKα or dual DGKα/ζ inhibitors should use BMS-684 as a well-characterized reference standard. Its defined enzymatic IC50 (15 nM), cellular EC50 values, and ADME profile (82-93% microsomal stability, PAMPA > 670 nm/sec) provide a consistent baseline for evaluating new chemical entities. In head-to-head assays, BMS-684 can differentiate selective DGKα inhibitors from dual inhibitors like BMS-502, guiding structure-activity relationship (SAR) studies and lead optimization efforts [1].

Preclinical Tool for Investigating DGKα in Cancer Immunotherapy

In preclinical models of cancer immunotherapy, BMS-684 enables the study of DGKα inhibition as a monotherapy or in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Its robust cellular activity in potentiating IL-2 production and its favorable metabolic stability [1] support its use in both in vitro co-culture systems and short-term ex vivo assays. However, researchers should note that BMS-684 is not optimized for in vivo oral dosing; for such studies, analogs like BMS-502 or BMS-986408 with improved pharmacokinetic properties are recommended [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-684

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.